molecular formula C12H12F3NO2 B8199788 N-Ethyl-2-(trifluoromethoxy)-4-vinylbenzamide

N-Ethyl-2-(trifluoromethoxy)-4-vinylbenzamide

Cat. No.: B8199788
M. Wt: 259.22 g/mol
InChI Key: DYOXPHZOXITEKE-UHFFFAOYSA-N
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Description

N-Ethyl-2-(trifluoromethoxy)-4-vinylbenzamide is a synthetic organic compound characterized by the presence of an ethyl group, a trifluoromethoxy group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(trifluoromethoxy)-4-vinylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with an appropriate acyl chloride to form the benzamide.

    Vinylation: Finally, the vinyl group is introduced through a Heck reaction, where the benzamide is reacted with a vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(trifluoromethoxy)-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The benzamide group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Epoxides and diols are the major products formed from the oxidation of the vinyl group.

    Reduction: Amines are the primary products of the reduction of the benzamide group.

    Substitution: Substituted benzamides are formed when the trifluoromethoxy group is replaced by other nucleophiles.

Scientific Research Applications

N-Ethyl-2-(trifluoromethoxy)-4-vinylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(trifluoromethoxy)-4-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the vinyl group can participate in covalent bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(trifluoromethoxy)aniline
  • N-Ethyl-2-pyrrolidinone
  • N-Ethylmaleimide

Uniqueness

N-Ethyl-2-(trifluoromethoxy)-4-vinylbenzamide is unique due to the combination of its trifluoromethoxy and vinyl groups, which confer distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

4-ethenyl-N-ethyl-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-3-8-5-6-9(11(17)16-4-2)10(7-8)18-12(13,14)15/h3,5-7H,1,4H2,2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOXPHZOXITEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C=C)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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